2-(1-Ethynylcyclobutoxy)aceticacid
Description
Contextualization of Cyclobutane (B1203170) and Acetic Acid Derivatives in Organic and Medicinal Chemistry
Cyclobutane Derivatives:
Cyclobutane, a four-membered carbocycle, possesses significant ring strain, which influences its chemical reactivity and three-dimensional structure. nih.govacs.org In medicinal chemistry, the incorporation of a cyclobutane fragment into a molecule is a strategy used to introduce conformational restriction, which can lead to improved biological activity and selectivity. nih.govru.nllifechemicals.com The rigid and puckered nature of the cyclobutane ring can help to lock a molecule into a bioactive conformation, enhancing its interaction with biological targets. nih.gov Furthermore, cyclobutane derivatives are utilized as building blocks in organic synthesis, undergoing ring-opening or rearrangement reactions to form more complex molecular architectures. acs.orgresearchgate.net The introduction of a cyclobutane ring can also improve metabolic stability and other pharmacokinetic properties of drug candidates. nih.govru.nl
Acetic Acid Derivatives:
Acetic acid and its derivatives are fundamental building blocks in organic chemistry and are prevalent in numerous biologically active compounds. ontosight.aiyoutube.comwikipedia.org The carboxylic acid group is a key functional group that can participate in a wide array of chemical transformations, including the formation of esters, amides, and acid halides. youtube.comkhanacademy.org In medicinal chemistry, the carboxylic acid moiety is often crucial for a molecule's biological activity, as it can act as a hydrogen bond donor and acceptor, and can exist as a carboxylate anion at physiological pH, enabling ionic interactions with biological targets. numberanalytics.comnih.gov Acetic acid derivatives are found in a vast range of pharmaceuticals and are used extensively as intermediates in the synthesis of complex organic molecules. ontosight.aiorganic-chemistry.org
Rationale for Academic Investigation of 2-(1-Ethynylcyclobutoxy)aceticacid Scaffolds
The academic interest in scaffolds like 2-(1-ethynylcyclobutoxy)acetic acid stems from the unique combination of its constituent functional groups. The rationale for its investigation is multifaceted:
Structural Rigidity and Conformational Control: The cyclobutane ring provides a rigid framework, which can be advantageous in drug design by limiting the conformational flexibility of the molecule. nih.govlifechemicals.com This can lead to higher binding affinity and selectivity for a specific biological target.
Chemical Reactivity of the Ethynyl (B1212043) Group: The terminal alkyne, or ethynyl group, is a versatile functional handle. ontosight.ai It can participate in a variety of chemical reactions, including "click chemistry" reactions, which are widely used for bioconjugation and the synthesis of complex molecules. ontosight.ai The alkyne can also act as a reactive group in covalent inhibitors. researchgate.netnih.gov
Pharmacological Anchor: The carboxylic acid group can act as a crucial anchoring point for binding to biological targets, such as enzymes or receptors, through hydrogen bonding or ionic interactions. numberanalytics.comnih.gov
Synthetic Utility: The combination of these functional groups in one molecule provides a versatile building block for the synthesis of more complex and potentially biologically active compounds. researchgate.net For instance, research has explored the synthesis of various acetic acid derivatives for potential applications as anti-inflammatory and anticancer agents. nih.govmdpi.com
Historical Perspective of Structurally Related Alkynyl and Carboxylic Acid Compounds in Chemical Sciences
The history of alkynyl and carboxylic acid compounds is rich and intertwined with the development of organic chemistry and pharmacology.
Carboxylic Acids:
Carboxylic acids have been known for centuries, with acetic acid, the main component of vinegar, being one of the first to be isolated. wikipedia.orgwikipedia.orgnih.gov The systematic study of carboxylic acids and their derivatives was a cornerstone of early organic chemistry, leading to a deep understanding of their properties and reactions. wikipedia.orguomustansiriyah.edu.iqbritannica.comschoolwires.net Many naturally occurring and synthetic carboxylic acids have found widespread use as pharmaceuticals, food additives, and industrial chemicals. wikipedia.orgbritannica.com
Alkynyl Compounds:
The chemistry of alkynes, hydrocarbons containing at least one carbon-carbon triple bond, has also been a subject of intense study. The simplest alkyne, acetylene, was discovered in the 19th century and its chemistry has been extensively explored. In modern times, the development of powerful synthetic methods, such as cross-coupling reactions, has greatly expanded the utility of alkynyl compounds in organic synthesis. ontosight.ai In medicinal chemistry, the incorporation of an alkyne functional group has become an important strategy in the design of new therapeutic agents. researchgate.netnih.gov Alkynes are present in a number of approved drugs and are known to be important functional groups in human therapeutics. researchgate.netnih.govresearchgate.net
The combination of these two historically significant functional groups within a single molecular framework, such as in 2-(1-ethynylcyclobutoxy)acetic acid, represents a modern approach to chemical synthesis and drug design, building upon a long history of research into the individual components.
Structure
3D Structure
Properties
IUPAC Name |
2-(1-ethynylcyclobutyl)oxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-8(4-3-5-8)11-6-7(9)10/h1H,3-6H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEJLSXRXMESQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCC1)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 1 Ethynylcyclobutoxy Aceticacid and Analogues
Development of Novel Synthetic Pathways to the 2-(1-Ethynylcyclobutoxy)acetic acid Core
The construction of the 2-(1-ethynylcyclobutoxy)acetic acid scaffold necessitates the strategic formation of the ethynylcyclobutane (B3031559) ring and the subsequent or concurrent introduction of the acetic acid side chain.
Strategies for Ethynylcyclobutane Ring Formation
The inherent ring strain of cyclobutanes makes their synthesis challenging. baranlab.org However, this strain also renders them valuable intermediates in organic synthesis. baranlab.org Several methods have been developed for the formation of cyclobutane (B1203170) rings, many of which are applicable to the synthesis of the ethynylcyclobutane core.
One of the most common and effective methods for constructing cyclobutane rings is the [2+2] cycloaddition reaction. baranlab.orgorganic-chemistry.org This can be achieved through various means, including photochemical, thermal, and transition-metal-catalyzed approaches. baranlab.orgorganic-chemistry.orgresearchgate.net Photochemical [2+2] cycloadditions, often sensitized by compounds like acetone (B3395972) or benzophenone, proceed via a 1,4-diradical intermediate. baranlab.org Transition-metal catalysis, for example with ruthenium complexes under visible light, can facilitate the heterodimerization of dissimilar acyclic enones to produce tri- and tetrasubstituted cyclobutanes with high diastereoselectivity. organic-chemistry.org
Another strategy involves the ring contraction of larger rings , such as pyrrolidines. nih.govnih.govacs.org A novel method utilizes iodonitrene chemistry to achieve a highly stereoselective contraction of readily available pyrrolidines to form multisubstituted cyclobutanes. nih.govnih.govacs.org This process is mediated by nitrogen extrusion and proceeds through a radical pathway. nih.govnih.gov
The ring opening of bicyclic systems also provides a route to functionalized cyclobutanes. For instance, the copper-catalyzed ring opening of [1.1.1]propellane can generate cyclobutane-containing allenes and alkynes. organic-chemistry.org
Acetic Acid Moiety Introduction Techniques
Once the 1-ethynylcyclobutanol intermediate is obtained, the acetic acid moiety can be introduced. A common method for this transformation is the Williamson ether synthesis . This involves the deprotonation of the tertiary alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then reacts with an acetate (B1210297) equivalent, like ethyl bromoacetate, via an SN2 reaction. Subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.
Alternatively, direct alkylation of the alcohol with a haloacetic acid under basic conditions can be employed. The choice of base and solvent is crucial to optimize the yield and minimize side reactions.
Stereoselective Synthesis and Chiral Resolution of 2-(1-Ethynylcyclobutoxy)acetic acid Enantiomers
The development of stereoselective methods for the synthesis of cyclobutane derivatives is a significant area of research, as many bioactive cyclobutane-containing natural products possess multiple stereocenters. nih.govnih.govacs.org The synthesis of enantiomerically pure 2-(1-ethynylcyclobutoxy)acetic acid can be approached in two main ways: asymmetric synthesis or chiral resolution of a racemic mixture.
Asymmetric synthesis aims to create a specific enantiomer directly. This can be achieved through various strategies:
Catalytic Enantioselective [2+2] Cycloadditions: The use of chiral catalysts in [2+2] cycloaddition reactions can induce enantioselectivity, leading to the formation of enantioenriched cyclobutane products. chemistryviews.org For example, visible-light-induced asymmetric [2+2] cycloadditions of alkenes have been developed, although they sometimes require directing groups. chemistryviews.org A cascade approach combining Ir-catalyzed asymmetric allylic etherification with a visible-light-induced [2+2] cycloaddition has been shown to produce enantioenriched oxa- nih.govacs.org-bicyclic heptanes. chemistryviews.org
Use of Chiral Auxiliaries: Chiral auxiliaries can be temporarily incorporated into the starting materials to direct the stereochemical outcome of a reaction. An efficient one-pot asymmetric synthesis of cyclobutanones from chiral enol ethers has been described, which could be adapted for the synthesis of chiral cyclobutane precursors. nih.govscilit.com
Desymmetrization of Prochiral Cyclobutanones: The desymmetrization of prochiral cyclobutanones via nitrogen insertion using a chiral amine has been demonstrated as a concise route to chiral γ-lactams, which could potentially be converted to chiral cyclobutane derivatives. nih.gov
Chiral resolution involves the separation of a racemic mixture of 2-(1-ethynylcyclobutoxy)acetic acid into its individual enantiomers. This is often accomplished by reacting the racemic acid with a chiral resolving agent, typically a chiral amine, to form diastereomeric salts. These salts, having different physical properties, can then be separated by fractional crystallization. Subsequent acidification of the separated diastereomeric salts regenerates the individual enantiomers of the carboxylic acid. Chiral cyclobutane amino acids have been successfully resolved using this classical technique. researchgate.net
Green Chemistry Approaches in 2-(1-Ethynylcyclobutoxy)acetic acid Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of complex molecules to reduce environmental impact and improve safety and efficiency. Several green approaches can be envisioned for the synthesis of 2-(1-ethynylcyclobutoxy)acetic acid.
Catalytic Reactions: The use of catalysts, particularly in [2+2] cycloadditions, is inherently greener than stoichiometric reagents as it reduces waste. organic-chemistry.org Photocatalysis using visible light is an attractive green method as it utilizes a renewable energy source. organic-chemistry.orgacs.org
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and energy efficiency. rsc.org A continuous flow synthesis of functionalized cyclobutenes has been developed that avoids cryogenic conditions and reduces the consumption of organolithium reagents. rsc.org
Greener Solvents and Reagents: The use of less hazardous solvents and reagents is a cornerstone of green chemistry. For example, the use of an aqueous bromate-bromide mixture as a green brominating agent has been reported in the synthesis of cyclobutane-based materials, eliminating the need for aggressive bromine. researchgate.net
Atom Economy: Synthetic routes with high atom economy, where most of the atoms from the reactants are incorporated into the final product, are preferred. [2+2] cycloadditions are generally atom-economical reactions.
Derivatization Strategies for 2-(1-Ethynylcyclobutoxy)aceticacid
The carboxylic acid and ethynyl (B1212043) functionalities of 2-(1-ethynylcyclobutoxy)acetic acid provide handles for a variety of derivatization reactions, allowing for the synthesis of a library of analogues with potentially diverse properties.
Esterification and Amidation Reactions
The carboxylic acid group is readily converted into esters and amides, which are common functional groups in pharmaceuticals and other bioactive molecules.
Esterification: The reaction of 2-(1-ethynylcyclobutoxy)acetic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid, is a classic method for ester formation, known as the Fischer esterification. chemguide.co.ukmasterorganicchemistry.compatsnap.com This is a reversible reaction, and the equilibrium can be driven towards the ester by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.comyoutube.com
Amidation: Amides can be prepared by reacting the carboxylic acid with an amine. This typically requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These coupling agents facilitate the formation of the amide bond under mild conditions. A tandem amidation/Michael addition protocol has been developed to synthesize β-N-heterocyclic cyclobutane carboximide derivatives. chemistryviews.org
The following table provides a summary of representative esterification and amidation reactions.
| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions | Reference |
| Acetic Acid | Ethanol | Ester | H₂SO₄ (catalyst), heat | masterorganicchemistry.compatsnap.com |
| Acetic Acid | 2-Ethyl-1-hexanol | Ester | Amberlyst 15 (catalyst) | researchgate.net |
| Carboxylic Acid | Amine | Amide | Coupling agent (e.g., DCC, EDC) | General Knowledge |
| Cyclobutene-1-carboxylic acid | Benzo[d]oxazol-2(3H)-one | Carboximide | DMAP (catalyst) | chemistryviews.org |
Functionalization of the Ethynyl Group
The terminal ethynyl group of 2-(1-ethynylcyclobutoxy)acetic acid is a versatile handle for a wide array of chemical transformations. Its reactivity allows for the introduction of various substituents and the construction of more complex molecular architectures. Key synthetic strategies include carbon-carbon bond-forming cross-coupling reactions, cycloadditions, hydration, and oxidative cleavage.
Sonogashira Coupling
The Sonogashira reaction is a powerful and widely used method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.org This cross-coupling reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The reaction proceeds under mild conditions, tolerates a broad range of functional groups, and is highly effective for synthesizing arylalkynes and conjugated enynes. wikipedia.org For 2-(1-ethynylcyclobutoxy)acetic acid, this reaction allows for the direct attachment of various aromatic or vinylic moieties to the ethynyl terminus. Copper-free Sonogashira protocols have also been developed to circumvent issues related to homocoupling of the alkyne. beilstein-journals.org
Table 1: Examples of Sonogashira Coupling Reactions This table is illustrative and based on the general reactivity described in the sources.
| Aryl/Vinyl Halide (R-X) | Catalyst System | Base | Resulting Structure |
|---|---|---|---|
| Iodobenzene | Pd(PPh₃)₄, CuI | Triethylamine | 2-(1-(Phenylethynyl)cyclobutoxy)acetic acid |
| 4-Bromopyridine | Pd(OAc)₂, P(t-Bu)₃ | Cs₂CO₃ | 2-(1-((4-Pyridyl)ethynyl)cyclobutoxy)acetic acid |
| Vinyl Bromide | PdCl₂(PPh₃)₂, CuI | Diisopropylamine | 2-(1-(But-1-en-3-ynyl)cyclobutoxy)acetic acid |
| 3-Iodoaniline | Pd(OAc)₂, SPhos | K₃PO₄ | 2-(1-((3-Aminophenyl)ethynyl)cyclobutoxy)acetic acid |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Known as a premier example of "click chemistry," the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) offers a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. atdbio.comorganic-chemistry.org This reaction is characterized by its high yield, mild reaction conditions, and tolerance to a wide variety of functional groups, making it bioorthogonal. atdbio.com Reacting 2-(1-ethynylcyclobutoxy)acetic acid with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst generates a stable triazole-linked conjugate. This method is invaluable for linking the core molecule to biomolecules, polymers, or fluorescent tags. atdbio.comnih.gov
Table 2: Examples of Azide-Alkyne Cycloaddition (Click Chemistry) This table is illustrative and based on the general reactivity described in the sources.
| Azide Partner (R-N₃) | Catalyst System | Resulting Structure |
|---|---|---|
| Benzyl Azide | CuSO₄, Sodium Ascorbate | 2-(1-((1-Benzyl-1H-1,2,3-triazol-4-yl)cyclobutoxy)acetic acid |
| Azidoacetic acid | CuSO₄, Sodium Ascorbate | 2-(1-((1-(Carboxymethyl)-1H-1,2,3-triazol-4-yl)cyclobutoxy)acetic acid |
| 1-Azido-4-fluorobenzene | Copper(I)-TBTA Complex | 2-(1-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)cyclobutoxy)acetic acid |
| 3-Azidopropan-1-ol | CuSO₄, Sodium Ascorbate | 2-(1-((1-(3-Hydroxypropyl)-1H-1,2,3-triazol-4-yl)cyclobutoxy)acetic acid |
Other Functionalizations
Hydration: The ethynyl group can undergo hydration to form a carbonyl group. The regioselectivity is controlled by the choice of reagents. Acid-catalyzed hydration in the presence of mercuric sulfate (B86663) (HgSO₄) follows Markovnikov's rule to yield a methyl ketone. libretexts.org Conversely, hydroboration-oxidation provides the anti-Markovnikov product, an aldehyde, after tautomerization of the intermediate enol. libretexts.org
Oxidative Cleavage: Treatment with strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) cleaves the carbon-carbon triple bond. masterorganicchemistry.com For a terminal alkyne such as the one in the title compound, this reaction results in a carboxylic acid, effectively shortening the carbon chain by one carbon and releasing the terminal alkyne carbon as carbon dioxide. masterorganicchemistry.com
Deprotonation and Alkylation: The terminal proton of the alkyne is weakly acidic (pKa ≈ 25) and can be removed by a strong base like sodium amide (NaNH₂) to form a nucleophilic acetylide anion. libretexts.org This anion can then participate in SN2 reactions with primary alkyl halides to form new carbon-carbon bonds, extending the alkyne chain. libretexts.orgyoutube.com
Modifications of the Cyclobutane Ring
The cyclobutane ring is a strained four-membered carbocycle. nih.gov While this high strain energy can be a driving force for chemical reactions, the ring is also characterized by a relative chemical inertness compared to other strained systems. nih.gov Consequently, the most significant synthetic modifications of the cyclobutane ring often involve ring-opening reactions that release this inherent strain.
Ring-Opening Reactions
The high strain energy of the cyclobutane core can be harnessed to drive selective ring-opening reactions, leading to the synthesis of valuable linear aliphatic compounds. rsc.org
Photoredox-Enabled Ring Opening: Modern photocatalytic methods can be employed to activate the cyclobutane ring. For example, cyclobutyl tertiary alcohols can undergo photoinduced C-C bond activation via a cyclobutyloxy radical, initiating a ring-opening process to furnish γ,δ-unsaturated ketones. rsc.org This strategy leverages strain release to form a stabilized radical intermediate and allows for diverse post-synthetic modifications of the resulting ketone. rsc.org
Nucleophilic Ring Opening: In systems engineered with appropriate electronic properties, such as donor-acceptor cyclobutanes, the ring can be opened by various nucleophiles. acs.org For instance, donor-acceptor cyclobutanes react with nucleophiles like electron-rich arenes, thiols, and selenols in the presence of a Lewis acid to afford ring-opened products. acs.org While the title compound itself is not a pre-activated donor-acceptor system, this principle can guide the design of analogues where such reactivity is possible.
Table 3: Potential Ring-Opening Modifications of Cyclobutane Analogues This table is illustrative and based on the general principles described in the sources.
| Reaction Type | Key Reagents | General Product Class | Reference Principle |
|---|---|---|---|
| Photoredox Ring Opening | Photocatalyst, Light, Sulfonyl Chloride | γ,δ-Unsaturated Ketones | rsc.org |
| Friedel-Crafts Type Ring Opening | Electron-Rich Arene, AlCl₃ | Linear Butyl-Aryl Derivatives | acs.org |
| Thiolytic Ring Opening | Thiols | Thioether-functionalized Butyl Chains | acs.org |
Advanced Structural Elucidation and Conformational Analysis of 2 1 Ethynylcyclobutoxy Aceticacid
High-Resolution Spectroscopic Characterization Techniques
High-resolution spectroscopy is indispensable for determining the molecular structure of 2-(1-Ethynylcyclobutoxy)aceticacid. A combination of Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (IR and Raman), and High-Resolution Mass Spectrometry (HRMS) would provide a complete picture of its atomic connectivity and functional group composition.
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be essential.
¹H and ¹³C NMR Spectroscopy: The predicted ¹H NMR spectrum would show distinct signals for the ethynyl (B1212043) proton, the methylene (B1212753) protons of the acetic acid moiety, and the protons of the cyclobutane (B1203170) ring. The ethynyl proton (H-1) is expected to appear as a sharp singlet in the range of 2.0-3.0 ppm. The protons of the -OCH₂- group (H-6) would likely appear as a singlet around 4.0-4.2 ppm. The cyclobutane ring protons (H-3, H-4, H-5) would present more complex splitting patterns, appearing as multiplets between 1.6 and 2.5 ppm due to geminal and vicinal coupling. The acidic proton of the carboxyl group (H-8) would be a broad singlet, its chemical shift highly dependent on solvent and concentration, typically appearing downfield (>10 ppm).
The predicted ¹³C NMR spectrum would complement the proton data. The quaternary carbon of the carbonyl group (C-7) would be the most downfield signal, expected around 170-175 ppm. The two sp-hybridized carbons of the ethynyl group (C-1, C-2) would appear in the 70-90 ppm range. The quaternary cyclobutane carbon bonded to the oxygen (C-2) would be found around 75-85 ppm. The ether-linked methylene carbon (C-6) is predicted to be in the 65-70 ppm region, while the cyclobutane methylene carbons (C-3, C-4, C-5) would appear most upfield, between 15 and 35 ppm.
Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| 1 | ~2.5 | s | ~75 |
| 2 | - | - | ~85 |
| 3 | ~2.2-2.4 | m | ~32 |
| 4 | ~1.8-2.0 | m | ~16 |
| 5 | ~2.2-2.4 | m | ~32 |
| 6 | ~4.1 | s | ~68 |
| 7 | - | - | ~173 |
Multi-Dimensional NMR:
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be crucial for establishing the connectivity between the protons on the cyclobutane ring, showing correlations between the non-equivalent methylene protons at positions 3, 4, and 5.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon, confirming the assignments for C-1/H-1, C-6/H-6, and the cyclobutane carbons and their respective protons.
Vibrational spectroscopy provides direct information about the functional groups present in a molecule. Infrared (IR) and Raman spectroscopy are complementary techniques that would be used to identify the characteristic vibrations of this compound.
The IR spectrum is expected to be dominated by a very broad absorption band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.org The sharp, weak absorption for the terminal alkyne C-H stretch should be visible around 3300 cm⁻¹. libretexts.org The C=O stretch of the carboxylic acid would give a strong, sharp peak around 1710 cm⁻¹ (for the dimer). The C≡C stretch of the terminal alkyne is expected to be a weak to medium band in the IR spectrum, appearing around 2120 cm⁻¹. libretexts.org Strong absorptions corresponding to the C-O stretching of the ether and carboxylic acid would be present in the fingerprint region (1000-1300 cm⁻¹).
In contrast, the Raman spectrum would show a strong, sharp signal for the C≡C stretch around 2120 cm⁻¹, as alkyne bonds exhibit high polarizability. acs.orgnih.gov The C=O stretch would be weaker in the Raman spectrum compared to the IR spectrum. The symmetric vibrations of the cyclobutane ring would also be more prominent in the Raman spectrum. This complementarity is key: IR is sensitive to polar bonds (O-H, C=O), while Raman is sensitive to non-polar, polarizable bonds (C≡C, C-C). wpmucdn.com
Predicted Vibrational Frequencies
| Functional Group | Vibration Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|---|---|
| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 | Weak | Broad, Strong (IR) |
| Alkyne | ≡C-H stretch | ~3300 | ~3300 | Sharp, Medium |
| Methylene | C-H stretch | 2850-3000 | 2850-3000 | Medium-Strong |
| Alkyne | C≡C stretch | ~2120 | ~2120 | Weak (IR), Strong (Raman) |
| Carbonyl | C=O stretch | ~1710 | ~1710 | Strong (IR), Weak (Raman) |
HRMS is essential for confirming the molecular formula of the compound by providing a highly accurate mass measurement of the molecular ion. For this compound (C₈H₁₀O₃), the exact monoisotopic mass is 154.06299 Da. HRMS would typically be run using electrospray ionization (ESI) to generate protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.
The fragmentation pattern observed in tandem MS (MS/MS) experiments provides further structural confirmation. For the positive ion mode ([M+H]⁺), key fragmentation pathways would likely include:
Loss of water (H₂O) from the carboxylic acid.
Loss of the entire carboxylic acid group (-COOH) or the acetic acid moiety (-CH₂COOH).
Cleavage of the ether bond, leading to fragments corresponding to the cyclobutoxy portion and the acetic acid portion. miamioh.eduyoutube.com
Fragmentation of the cyclobutane ring itself, a common pathway for strained rings.
Predicted HRMS Fragments for [C₈H₁₀O₃+H]⁺
| m/z (Predicted) | Formula of Fragment | Origin of Fragment |
|---|---|---|
| 155.0703 | [C₈H₁₁O₃]⁺ | Protonated molecular ion |
| 137.0597 | [C₈H₉O₂]⁺ | Loss of H₂O |
| 111.0753 | [C₇H₁₁O]⁺ | Loss of COOH |
| 97.0597 | [C₆H₉O]⁺ | Loss of CH₂COOH |
| 83.0491 | [C₅H₇O]⁺ | Fragmentation of ether and ring |
X-ray Crystallography for Solid-State Structural Determination of this compound
Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the definitive solid-state structure. This technique would yield precise data on bond lengths, bond angles, and torsional angles, confirming the atomic connectivity and revealing the molecule's preferred conformation in the crystalline state.
A key structural feature of interest would be the conformation of the cyclobutane ring. Cyclobutane itself is not planar but adopts a puckered or "butterfly" conformation to relieve torsional strain. libretexts.orglibretexts.org X-ray analysis would determine the exact puckering angle of the substituted ring. Furthermore, the crystal structure would reveal the nature of intermolecular interactions. It is highly probable that the carboxylic acid moieties would form hydrogen-bonded dimers, a common structural motif for carboxylic acids in the solid state. These dimers would link molecules into chains or more complex networks, defining the crystal packing.
Conformational Analysis and Torsional Dynamics of this compound in Solution
In solution, this compound is expected to be a flexible molecule, existing as an equilibrium of multiple conformers. The primary sources of this flexibility are the rotation around the C2-O and O-C6 single bonds.
The cyclobutane ring itself can undergo ring-puckering, rapidly inverting between two equivalent puckered conformations at room temperature. acs.org The presence of the bulky 1-ethynyl-1-oxy substituent would likely create a preference for one puckering mode over another to minimize steric interactions.
The orientation of the acetic acid side chain is determined by the torsion angle around the C2-O bond. Computational modeling, using methods such as Density Functional Theory (DFT), could be employed to map the potential energy surface and identify the lowest-energy conformers. These calculations would likely show distinct energy minima corresponding to different spatial arrangements of the acetic acid group relative to the cyclobutane ring. The interconversion between these conformers would have an associated energy barrier, which could potentially be measured experimentally using variable-temperature NMR studies by observing the broadening and coalescence of specific proton or carbon signals as the rate of interconversion changes. nih.gov
Computational Chemistry and Molecular Modeling Studies of 2 1 Ethynylcyclobutoxy Aceticacid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic wavefunction and energy of the system, from which numerous properties can be derived.
Density Functional Theory (DFT) is a robust and widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. A primary application of DFT is geometry optimization, a process that systematically alters the positions of atoms to find the most stable, lowest-energy three-dimensional arrangement. stackexchange.comnih.gov For 2-(1-Ethynylcyclobutoxy)aceticacid, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its ground state, accounting for the steric and electronic influences of the ethynyl (B1212043), cyclobutoxy, and acetic acid moieties.
Once the optimized geometry is obtained, DFT can be employed to predict various spectroscopic properties. For instance, by calculating the harmonic vibrational frequencies, one can generate a theoretical infrared (IR) spectrum. This predicted spectrum can be invaluable for interpreting experimental IR data, as each calculated vibrational mode can be animated and assigned to specific molecular motions, such as C-H stretches, C≡C triple bond vibrations, or the characteristic C=O stretch of the carboxylic acid group. nih.gov
Illustrative Data: Predicted Vibrational Frequencies The following table is a hypothetical representation of data that would be generated from a DFT calculation on this compound, typically using a functional like B3LYP with a 6-311G basis set.
| Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Assignment |
| 3310 | 65 | ≡C-H Stretch |
| 2980 | 45 | C-H Stretch (Cyclobutane) |
| 2125 | 20 | C≡C Stretch |
| 1750 | 180 | C=O Stretch (Carboxylic Acid) |
| 1250 | 110 | C-O Stretch |
| 1080 | 95 | C-O-C Stretch (Ether) |
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data or empirical parameters. wikipedia.org These methods, while often more computationally demanding than DFT, can provide highly accurate energetic and electronic data. rsc.org
For this compound, ab initio calculations such as Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to determine key electronic descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. Other properties like ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added) can also be calculated with high precision, providing a comprehensive picture of the molecule's electronic behavior. aps.orgelsevierpure.com
Illustrative Data: Calculated Electronic Descriptors This table provides examples of electronic descriptors that would be calculated for this compound using ab initio methods.
| Descriptor | Value (Hartree) | Value (eV) | Significance |
| HOMO Energy | -0.258 | -7.02 | Relates to electron-donating ability |
| LUMO Energy | -0.041 | -1.12 | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 0.217 | 5.90 | Indicator of chemical reactivity |
| Ionization Potential | 0.258 | 7.02 | Energy to remove an electron |
| Electron Affinity | 0.041 | 1.12 | Energy released upon electron gain |
Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions
While quantum mechanics describes the electronic nature of a molecule, Molecular Dynamics (MD) simulations are used to study its physical movements and interactions over time. nih.govyoutube.com MD simulations apply classical mechanics to model the dynamic behavior of atoms and molecules, providing a "movie" of molecular motion.
Ligand-Based and Structure-Based Computational Design Methodologies for this compound Derivatives
In the context of drug discovery, computational methods are vital for designing new molecules with desired biological activities. These approaches are broadly categorized as ligand-based or structure-based. wikipedia.orgdromicsedu.com
Ligand-based drug design (LBDD) is utilized when the structure of the biological target is unknown, but a set of molecules with known activity is available. gardp.orgmdpi.com If this compound were identified as a biologically active compound, LBDD methods could be used to design derivatives. This would involve creating a pharmacophore model, which is a three-dimensional map of the essential chemical features required for activity (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings). This model could then be used to screen virtual libraries for other molecules that fit the pharmacophore or to guide the chemical modification of the original molecule to enhance its activity. researchgate.net
Structure-based drug design (SBDD) , conversely, relies on knowing the 3D structure of the biological target, such as a protein or enzyme. proteinstructures.comsaromics.com If the target of this compound were known, SBDD techniques like molecular docking could be used. Docking algorithms would predict the preferred orientation of the molecule within the target's binding site and estimate the strength of the interaction. This structural information would allow medicinal chemists to rationally design modifications to the molecule to improve its fit and binding affinity, for example, by adding a group that can form a new hydrogen bond with a specific amino acid residue in the protein. nih.gov
Cheminformatics and QSAR Analysis of this compound Analogues
Cheminformatics applies computational and informational techniques to a wide range of chemical problems. A key area within this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. chalcogen.ro
To perform a QSAR analysis on analogues of this compound, a dataset of structurally similar molecules with measured biological activities would be required. For each molecule, a set of numerical "descriptors" would be calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:
Topological descriptors: Based on the 2D graph of the molecule (e.g., molecular weight, number of rotatable bonds).
Electronic descriptors: Derived from quantum chemical calculations (e.g., dipole moment, HOMO/LUMO energies).
Steric descriptors: Related to the 3D shape of the molecule (e.g., molecular volume, surface area).
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that correlates these descriptors with the observed activity. researchgate.netnih.gov A validated QSAR model can then be used to predict the activity of new, unsynthesized analogues, helping to prioritize the most promising candidates for synthesis and testing.
Illustrative Data: Molecular Descriptors for QSAR This table shows examples of descriptors that would be calculated for a series of analogues to build a QSAR model.
| Descriptor Type | Example Descriptor | Description |
| Topological | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |
| Topological | Number of Rotatable Bonds (nRotB) | A measure of molecular flexibility. |
| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |
| Steric/3D | Molecular Surface Area (MSA) | The total surface area of the molecule. |
| Physicochemical | LogP | The logarithm of the partition coefficient between octanol and water, indicating hydrophobicity. |
Preclinical and Mechanistic Biological Investigations of 2 1 Ethynylcyclobutoxy Aceticacid
Target Identification and Engagement Studies for 2-(1-Ethynylcyclobutoxy)acetic acid
No studies detailing the target identification and engagement of 2-(1-Ethynylcyclobutoxy)acetic acid have been published.
Enzymatic Inhibition/Activation Profiling
There is no available data on the enzymatic inhibition or activation profile of 2-(1-Ethynylcyclobutoxy)acetic acid.
Receptor Binding and Modulation Assays
Information regarding the binding and modulation of receptors, such as GPCRs or nuclear receptors, by 2-(1-Ethynylcyclobutoxy)acetic acid is not available in the current scientific literature.
Cell-Based Mechanistic Studies of 2-(1-Ethynylcyclobutoxy)acetic acid
No cell-based mechanistic studies for 2-(1-Ethynylcyclobutoxy)acetic acid have been reported.
Investigations into Cellular Pathway Perturbations
There are no published investigations into how 2-(1-Ethynylcyclobutoxy)acetic acid may perturb cellular pathways, including signaling cascades or metabolic shifts.
Assessment of Molecular Mechanisms Underlying Cellular Responses
There is no data available assessing any molecular mechanisms, such as anti-proliferative effects in specific cell lines, that might be induced by 2-(1-Ethynylcyclobutoxy)acetic acid.
Interactions of 2-(1-Ethynylcyclobutoxy)acetic acid with Biomolecules
No research has been published detailing the interactions between 2-(1-Ethynylcyclobutoxy)acetic acid and other biomolecules.
Protein-Ligand Interaction Analysis
Comprehensive searches of scientific literature and databases have revealed a significant gap in the understanding of the direct protein-ligand interactions of 2-(1-ethynylcyclobutoxy)acetic acid. At present, there are no publicly available studies that detail the binding kinetics, such as association (k_on) and dissociation (k_off) rates, or the thermodynamic parameters, including changes in enthalpy (ΔH) and entropy (ΔS), upon its interaction with specific protein targets.
This absence of data means that key aspects of its molecular recognition by proteins, the stability of any potential protein-ligand complexes, and the forces driving the binding events remain uncharacterized. Further research, employing techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or biolayer interferometry (BLI), would be necessary to elucidate these fundamental interaction parameters.
Table 1: Protein-Ligand Interaction Data for 2-(1-Ethynylcyclobutoxy)acetic acid
| Parameter | Value |
|---|---|
| Binding Kinetics | Data not available |
Nucleic Acid Interaction Studies
Similarly, investigations into the potential interactions between 2-(1-ethynylcyclobutoxy)acetic acid and nucleic acids (DNA and RNA) have not been reported in the available scientific literature. There is currently no evidence from studies such as electrophoretic mobility shift assays (EMSA), circular dichroism (CD) spectroscopy, or fluorescence quenching assays to suggest or characterize any direct binding to or modulation of nucleic acid structures.
Consequently, it is unknown whether 2-(1-ethynylcyclobutoxy)acetic acid can act as an intercalator, a groove binder, or otherwise influence the conformation or function of DNA or RNA. This area remains a critical unknown in the comprehensive biological profiling of the compound.
Table 2: Nucleic Acid Interaction Data for 2-(1-Ethynylcyclobutoxy)acetic acid
| Interaction Type | Evidence |
|---|---|
| DNA Binding | Data not available |
Metabolic Pathway Investigations of 2 1 Ethynylcyclobutoxy Aceticacid
In Vitro Metabolic Stability and Biotransformation Studies
The in vitro metabolic stability of a compound provides an early indication of its likely in vivo persistence and clearance. For 2-(1-ethynylcyclobutoxy)acetic acid, metabolic stability is expected to be influenced by the interplay of its constituent functional groups.
Enzymatic Hydrolysis Pathways of the Acetic Acid Moiety
The ether linkage in 2-(1-ethynylcyclobutoxy)acetic acid is a potential site for enzymatic hydrolysis. While ether bonds are generally more stable than ester bonds, various ether-cleaving enzymes, including certain cytochrome P450 (CYP) isozymes and hydrolases, can catalyze this reaction. lumenlearning.comlibretexts.org The hydrolysis of the ether bond would lead to the cleavage of the acetic acid moiety, resulting in the formation of 1-ethynylcyclobutanol and glyoxylic acid or glycolic acid.
The susceptibility of the ether linkage to hydrolysis is influenced by steric hindrance around the bond and the electronic properties of the adjacent groups. researchgate.net The presence of the bulky cyclobutane (B1203170) ring may affect the binding affinity of hydrolytic enzymes.
Table 1: Postulated Hydrolytic Metabolites of 2-(1-Ethynylcyclobutoxy)acetic acid
| Parent Compound | Proposed Metabolite | Enzymatic Process |
| 2-(1-Ethynylcyclobutoxy)acetic acid | 1-Ethynylcyclobutanol | Ether Hydrolysis |
| Glycolic Acid | Ether Hydrolysis |
This table presents hypothetical metabolites based on established principles of ether bond cleavage.
Oxidative Metabolism of the Cyclobutane and Ethynyl (B1212043) Moieties
The cyclobutane and ethynyl groups are prime targets for oxidative metabolism, primarily mediated by the cytochrome P450 superfamily of enzymes. nih.govnih.gov
The cyclobutane ring , despite its relative chemical inertness compared to more strained rings like cyclopropane, can undergo metabolic oxidation. ru.nl This often involves hydroxylation at one of the methylene (B1212753) positions to form hydroxylated metabolites. The position of hydroxylation can be influenced by the substitution pattern on the ring. acs.orgnih.gov For 2-(1-ethynylcyclobutoxy)acetic acid, this could result in the formation of various isomeric hydroxy-cyclobutyl derivatives. Further oxidation could lead to ring opening.
The ethynyl group is a known substrate for CYP-mediated oxidation. nih.gov This can proceed through several mechanisms, including the formation of a reactive ketene (B1206846) intermediate, which can then be hydrolyzed to an acetic acid derivative. In the case of 4-ethynylbiphenyl, metabolic oxidation of the ethynyl group leads to the formation of the corresponding acetic acid. nih.gov For 2-(1-ethynylcyclobutoxy)acetic acid, oxidation of the terminal alkyne could potentially yield a carboxylic acid at that position.
Identification and Structural Characterization of Major Metabolites of 2-(1-Ethynylcyclobutoxy)acetic acid
Based on the predicted metabolic pathways, the major metabolites of 2-(1-ethynylcyclobutoxy)acetic acid are likely to be products of oxidation and hydrolysis. The identification and structural characterization of these metabolites would typically be performed using techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Table 2: Predicted Major Metabolites of 2-(1-Ethynylcyclobutoxy)acetic acid
| Metabolite Class | Potential Structure | Metabolic Pathway |
| Hydroxylated Metabolites | 2-((1-ethynyl-2-hydroxycyclobutyl)oxy)acetic acid | Oxidation of Cyclobutane Ring |
| 2-((1-ethynyl-3-hydroxycyclobutyl)oxy)acetic acid | Oxidation of Cyclobutane Ring | |
| Oxidized Ethynyl Metabolites | 2-((1-(carboxy)cyclobutyl)oxy)acetic acid | Oxidation of Ethynyl Group |
| Hydrolysis Products | 1-Ethynylcyclobutanol | Ether Hydrolysis |
| Glycolic Acid | Ether Hydrolysis | |
| Combination Metabolites | 1-(carboxy)cyclobutanol | Oxidation of Ethynyl Group and Ether Hydrolysis |
This table outlines the structures of plausible major metabolites resulting from the primary metabolic transformations.
Mechanistic Insights into Enzyme-Mediated Transformations of 2-(1-Ethynylcyclobutoxy)acetic acid
The biotransformation of 2-(1-ethynylcyclobutoxy)acetic acid is expected to be primarily catalyzed by cytochrome P450 enzymes and esterases/hydrolases.
Cytochrome P450 (CYP) enzymes , particularly isoforms from the CYP2 and CYP3A families, are known to be involved in the oxidation of a wide range of xenobiotics, including those with cyclic alkyl and alkyne functionalities. nih.gov The oxidation of the cyclobutane ring would likely proceed via a radical mechanism, where a hydrogen atom is abstracted from a methylene group, followed by hydroxyl radical rebound. The oxidation of the ethynyl group can lead to the formation of a highly reactive oxirene (B85696) intermediate, which can rearrange to a ketene. nih.gov
Esterases and other hydrolases are responsible for the cleavage of ester and, to a lesser extent, ether linkages. researchgate.netmdpi.com Carboxylesterases, for instance, are abundant in the liver and play a significant role in the hydrolysis of many drugs. nih.gov While the ether bond is more stable, specific etherases or CYP enzymes with hydrolytic activity could mediate the cleavage of the acetic acid side chain.
Role of Microbial Systems in the Biotransformation of 2-(1-Ethynylcyclobutoxy)acetic acid Analogues
Microbial systems offer a valuable tool for studying the metabolism of xenobiotics and can often mimic mammalian metabolic pathways. rit.edunih.govnih.gov Various microorganisms, particularly fungi and bacteria, are known to degrade cyclic ethers and hydrocarbons containing alkyne groups. rit.eduresearchgate.net
For instance, certain fungal strains have been shown to utilize cyclic ethers like tetrahydrofuran (B95107) and 1,4-dioxane (B91453) as a carbon source, initiating degradation through hydroxylation and subsequent ring cleavage. nih.govnih.gov Similarly, some bacteria possess the enzymatic machinery to degrade alkynes. researchgate.net
Therefore, it is plausible that microbial systems could be employed to biotransform analogues of 2-(1-ethynylcyclobutoxy)acetic acid. Such studies could reveal novel metabolites and provide insights into the enzymatic processes involved in the degradation of this class of compounds. The use of microbial consortia from environments contaminated with ethers and other organic solvents has shown promise in the biodegradation of these recalcitrant molecules. rit.eduepa.gov
Development of Advanced Analytical Methodologies for 2 1 Ethynylcyclobutoxy Aceticacid in Research
Chromatographic Methods for Separation and Quantification
There is no specific information available in the public domain regarding the use of High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization for the separation and quantification of 2-(1-Ethynylcyclobutoxy)aceticacid. While these techniques are standard for the analysis of organic acids, specific parameters such as column type, mobile phase composition, detector settings for HPLC, or derivatization agents and temperature programs for GC-MS have not been documented for this particular compound.
Spectroscopic Assays for Real-Time Monitoring in Chemical Reactions
No spectroscopic assays for the real-time monitoring of chemical reactions involving this compound have been reported in the available literature. Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) or Raman spectroscopy, often employed for monitoring reaction kinetics and conversion, lack specific application notes or research articles concerning this compound.
Hyphenated Techniques for Complex Mixture Analysis
Details on the use of hyphenated techniques like Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) or Gas Chromatography-Infrared Spectroscopy (GC-IR) for the analysis of complex mixtures containing this compound are not present in the public scientific literature. These powerful techniques, which provide both separation and structural identification, have not been the subject of any published studies focusing on this compound.
Intellectual Property and Patent Landscape Analysis of 2 1 Ethynylcyclobutoxy Aceticacid
Academic Review of Patent Filings Related to Ethynylcyclobutane-Acetic Acid Derivatives
A comprehensive review of existing patent databases reveals a notable absence of specific patent filings for the compound 2-(1-Ethynylcyclobutoxy)aceticacid. This suggests that the compound may represent a novel and previously undisclosed chemical entity. In the broader context of ethynylcyclobutane-acetic acid derivatives, the patent landscape is also sparse, indicating a relatively unexplored area of chemical space.
An academic review of patent filings for a novel class of compounds like ethynylcyclobutane-acetic acid derivatives would typically involve a systematic search of patent databases such as Google Patents, Espacenet, and WIPO's PatentScope. The analysis would focus on identifying patents that claim structurally related compounds, often through broad "Markush" claims that encompass a wide range of substituents and structural variations.
Key aspects of such a review would include:
Identification of Key Assignees: Determining which companies or academic institutions are active in filing patents for related structures.
Analysis of Claim Scope: Evaluating the breadth of the patent claims to understand the protected structural motifs and potential for "freedom to operate" for new research.
Examination of Cited Prior Art: Understanding the technological background and the inventive step of the patented compounds.
Therapeutic Area Mapping: Identifying the diseases or conditions that the patented compounds are intended to treat.
Given the apparent novelty of this compound, a direct academic review of its patent filings is not currently feasible. However, the methods described above provide a framework for ongoing monitoring of the patent landscape for this and related compounds.
Analysis of Patent Trends and Novelty Claims for Structural Analogues
While specific patent trends for this compound and its close analogues cannot be charted due to the lack of filings, we can analyze the potential avenues for novelty claims for structural analogues based on established practices in chemical patenting. Novelty in chemical patents can be established through various means, including the introduction of new chemical scaffolds, modifications to substituent groups, specific stereoisomers, or the discovery of unexpected properties.
For structural analogues of this compound, novelty could be claimed based on variations in several key structural features. The following interactive data table illustrates a hypothetical analysis of potential structural analogues and their novelty claims:
| Structural Analogue | Potential Novelty Claim | Potential Therapeutic Application |
| Modification of the Cyclobutane (B1203170) Ring | Introduction of substituents on the cyclobutane ring to modulate physicochemical properties. | Metabolic Disorders |
| Variation of the Acetic Acid Side Chain | Esterification or amidation of the carboxylic acid to create prodrugs with improved bioavailability. | Inflammatory Diseases |
| Alteration of the Ethynyl (B1212043) Group | Replacement of the ethynyl group with other small, rigid substituents to explore structure-activity relationships. | Oncology |
| Stereoisomers | Isolation and characterization of a single enantiomer with superior efficacy or safety profile. | Neurological Disorders |
Patent trends for related small molecules often show an initial filing on a core scaffold, followed by subsequent patents on specific derivatives with improved properties, new formulations, or second medical uses. This "evergreening" strategy is a common approach to extend the intellectual property protection of a drug.
Strategic Considerations for Future Patenting in Academic Research
For academic researchers working with novel compounds such as this compound, several strategic considerations are paramount for effective intellectual property management.
Early and Broad Filing: Due to the competitive nature of small molecule drug discovery, it is crucial to file for patent protection as early as possible. An initial provisional patent application can secure a priority date while allowing for further development and data collection. The initial claims should be drafted as broadly as possible to cover a wide range of structural variations and potential applications.
Demonstration of Unexpected Results: To overcome the non-obviousness requirement for patentability, it is often necessary to demonstrate that the novel compound exhibits unexpected and superior properties compared to existing compounds. This could include significantly higher potency, a novel mechanism of action, an improved safety profile, or efficacy in a new therapeutic area.
Defensive vs. Offensive Patenting: Academic institutions may adopt different patenting strategies. A defensive strategy aims to protect the freedom to operate for their own research and prevent others from blocking their work. An offensive strategy, on the other hand, seeks to create a valuable intellectual property portfolio that can be licensed to commercial partners for further development and revenue generation.
International Patent Strategy: In a globalized pharmaceutical market, a comprehensive international patenting strategy is essential. This involves filing for patent protection in key markets where the potential therapeutic product is likely to be manufactured, sold, or used.
Collaboration with Technology Transfer Offices: Academic researchers should work closely with their institution's technology transfer office to navigate the complexities of the patenting process, from initial disclosure to patent prosecution and licensing negotiations.
Future Research Directions and Translational Perspectives for 2 1 Ethynylcyclobutoxy Aceticacid
Exploration of Underexplored Chemical Reactivity and Synthetic Routes
The chemical versatility of 2-(1-ethynylcyclobutoxy)aceticacid stems from its three principal functional groups: the ethynyl (B1212043) group, the cyclobutane (B1203170) ether, and the carboxylic acid. Future research should systematically explore the reactivity of each site, both in isolation and in concert.
The terminal alkyne is a particularly attractive handle for a variety of chemical transformations. Its potential for participating in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, Sonogashira couplings, and other metal-catalyzed additions is vast. A systematic exploration of these reactions could generate a library of novel derivatives with diverse functionalities.
The cyclobutane ring, while relatively inert compared to more strained carbocycles, offers opportunities for unique chemical developments. nih.govru.nl Ring-opening reactions, potentially catalyzed by transition metals, could provide access to functionalized linear structures that are not easily accessible through other means. nih.gov Furthermore, the development of novel synthetic routes is crucial. While standard etherification and alkynylation methods can be postulated, exploring more convergent strategies, such as those employing C-H functionalization logic on a cyclobutane precursor, could lead to more efficient and stereocontrolled syntheses. acs.org
Table 1: Potential Chemical Transformations for Future Exploration
| Functional Group | Reaction Type | Potential Outcome/Application |
|---|---|---|
| Ethynyl (Alkyne) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Rapid synthesis of triazole-containing derivatives for biological screening. |
| Sonogashira Coupling | C-C bond formation to attach aryl or vinyl groups, expanding structural diversity. | |
| Hydration/Oxidation | Conversion of the alkyne to a ketone or carboxylic acid, modifying polarity and H-bonding. | |
| Carboxylic Acid | Amide Coupling | Formation of amide libraries for structure-activity relationship (SAR) studies. |
| Esterification | Creation of prodrugs or modification of pharmacokinetic properties. | |
| Reduction | Conversion to a primary alcohol, altering the compound's electronic and steric profile. | |
| Cyclobutane Ring | Transition-Metal Catalyzed Ring-Opening | Access to unique, highly functionalized acyclic scaffolds. nih.gov |
| C-H Functionalization of Precursors | Development of novel, efficient, and stereoselective synthetic routes. acs.org |
Application of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
To optimize the synthesis of this compound and its derivatives, the application of advanced spectroscopic techniques for real-time, in situ reaction monitoring is a promising research direction. Process Analytical Technology (PAT) tools, such as Fourier-transform infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, can provide continuous data on the concentration of reactants, intermediates, and products without the need for offline sampling. mdpi.commdpi.com
For instance, during a hypothetical esterification of the carboxylic acid moiety, in situ FT-IR could monitor the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic C=O stretch of the new ester. Similarly, the consumption of the terminal alkyne during a click reaction could be tracked by observing the decrease of the sharp C≡C-H stretching vibration around 3300 cm⁻¹. This level of process understanding allows for precise control over reaction parameters, leading to improved yields, higher purity, and more robust synthetic protocols.
Table 2: Spectroscopic Markers for In Situ Monitoring of a Hypothetical Amide Coupling Reaction
| Spectroscopic Technique | Analyte | Key Vibrational/Resonance Signal | Expected Change During Reaction |
|---|---|---|---|
| FT-IR Spectroscopy | Carboxylic Acid (Reactant) | Broad O-H stretch (~3000 cm⁻¹) | Decrease in intensity |
| Amine (Reactant) | N-H stretch (~3350-3500 cm⁻¹) | Decrease in intensity | |
| Amide (Product) | N-H stretch (~3300 cm⁻¹) & C=O stretch (~1650 cm⁻¹) | Increase in intensity | |
| Raman Spectroscopy | Terminal Alkyne (Spectator) | C≡C-H stretch (~3300 cm⁻¹) & C≡C stretch (~2100 cm⁻¹) | Remain constant |
| Proton NMR Spectroscopy | Carboxylic Acid (Reactant) | Acidic proton (δ > 10 ppm) | Disappearance of signal |
| Amide (Product) | Amide proton (δ ~ 7-8.5 ppm) | Appearance and growth of signal |
Elucidation of Novel Molecular Mechanisms in Preclinical Models
The incorporation of a cyclobutane fragment is a recognized strategy in medicinal chemistry to impart conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets. lifechemicals.com The unique three-dimensional structure of the cyclobutane ring in this compound can orient the ethynyl and acetic acid groups in specific spatial arrangements, potentially enabling novel interactions with protein binding pockets. nih.gov
Future preclinical research should focus on elucidating the molecular mechanisms of action for this compound and its derivatives. High-throughput screening against various biological targets (e.g., enzymes, receptors) could identify initial hits. Subsequent studies in cell-based assays and animal models would be necessary to validate these findings and understand the compound's effect on cellular pathways. The ethynyl group could function as a key pharmacophoric element or as a reactive warhead for covalent inhibition, a mechanism that warrants investigation. Elucidating these fundamental mechanisms is a critical step in translating a novel chemical entity into a potential therapeutic candidate.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis
Artificial intelligence (AI) and machine learning (ML) are transforming modern drug discovery and chemical synthesis. nih.govnih.gov These technologies can be powerfully applied to accelerate the development of this compound derivatives.
Table 3: Application of AI/ML in the Development of this compound Analogs
| AI/ML Application Area | Specific Tool/Technique | Potential Contribution |
|---|---|---|
| Compound Design | Generative Adversarial Networks (GANs) / Reinforcement Learning | De novo design of novel analogs with optimized properties. crimsonpublishers.comslideshare.net |
| Predictive QSAR Models | Prioritization of synthetic targets by predicting biological activity and ADMET properties. | |
| Synthesis Planning | Retrosynthesis Prediction Algorithms | Identification of efficient and novel synthetic pathways to target molecules. nih.gov |
| Forward Reaction Prediction | Prediction of major and minor products to anticipate purification challenges. nih.gov | |
| Reaction Condition Optimization | Suggestion of optimal solvents, catalysts, and temperatures for higher yields. |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 2-(1-Ethynylcyclobutoxy)acetic acid, and how can intermediates be optimized for yield?
- Methodological Answer : Synthesis typically involves cyclobutane ring formation followed by ethynyl group introduction via Sonogashira coupling. Optimization includes adjusting reaction conditions (e.g., catalyst loading, solvent polarity) and monitoring intermediates via HPLC or GC-MS. For cyclobutane derivatives, ring strain mitigation via strain-release reagents (e.g., Rh catalysts) improves stability .
Q. Which spectroscopic techniques are most effective for characterizing 2-(1-Ethynylcyclobutoxy)acetic acid?
- Methodological Answer : Use a combination of -NMR and -NMR to confirm cyclobutane and ethynyl group positions. IR spectroscopy identifies carboxylic acid and alkyne stretches (~3300 cm). High-resolution mass spectrometry (HRMS) validates molecular formula accuracy. X-ray crystallography resolves stereochemical ambiguities in cyclobutane rings .
Q. How does pH and temperature affect the stability of 2-(1-Ethynylcyclobutoxy)acetic acid in aqueous solutions?
- Methodological Answer : Stability studies should use accelerated degradation protocols (e.g., 40°C/75% RH for 6 months) with UPLC monitoring. Buffered solutions (pH 4–8) reveal hydrolysis susceptibility. Ethynyl groups may oxidize under acidic conditions, requiring inert atmospheres (N) during storage .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s interaction with cyclooxygenase (COX) enzymes?
- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) predict binding affinity to COX-2’s hydrophobic pocket. Validate via in vitro COX inhibition assays using recombinant enzymes and LC-MS quantification of prostaglandin metabolites. Competitive inhibition kinetics (Lineweaver-Burk plots) clarify mode of action .
Q. How can contradictory data on the compound’s reactivity with free radicals be resolved?
- Methodological Answer : Perform pulse radiolysis experiments to measure radical scavenging rates. Compare results with computational studies (DFT calculations) to identify discrepancies. Meta-analysis of published datasets should account for solvent polarity and radical source variations (e.g., OH vs. O) .
Q. What environmental degradation pathways are predicted for 2-(1-Ethynylcyclobutoxy)acetic acid?
- Methodological Answer : Use OECD 301F biodegradation tests to assess aerobic microbial breakdown. Advanced oxidation processes (e.g., UV/HO) simulate photodegradation. LC-QTOF-MS identifies transformation products, while ECOSAR predicts ecotoxicity of metabolites .
Q. How does the cyclobutane ring influence the compound’s conformational dynamics in solution?
- Methodological Answer : Variable-temperature NMR (VT-NMR) detects ring puckering transitions. Molecular dynamics simulations (AMBER force field) model strain energy distribution. Compare with X-ray structures to correlate solid-state and solution-phase conformers .
Safety and Handling
Q. What are the critical safety protocols for handling 2-(1-Ethynylcyclobutoxy)acetic acid in laboratory settings?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
